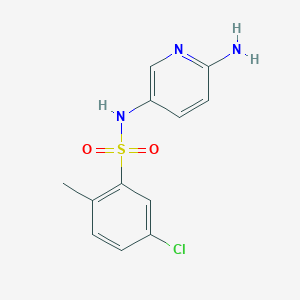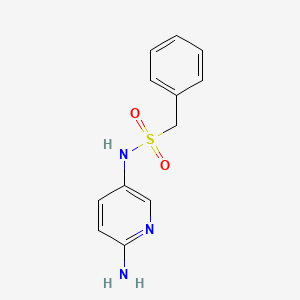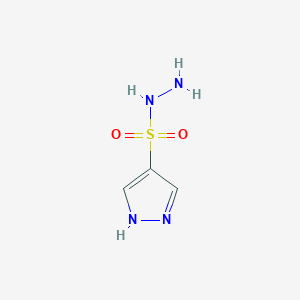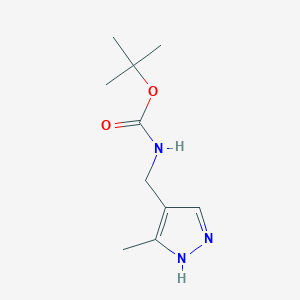![molecular formula C9H10BrClN4 B1530223 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole CAS No. 1178837-32-5](/img/structure/B1530223.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole
Vue d'ensemble
Description
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C9H10BrClN4 and its molecular weight is 289.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The compound has been explored as a precursor for the synthesis of various pyrazole derivatives, demonstrating its utility in the development of new materials and molecules. For example, the synthesis and structural characterization of isostructural compounds have been carried out, where similar compounds with different substituents showed potential for structure determination by single crystal diffraction, highlighting its relevance in materials science and crystallography (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Ligand Synthesis for Metal Complexes
The compound also serves as a valuable starting point for the synthesis of ligands used in metal complexes. Studies have shown the formation of adducts with Cu(II) salts, leading to the synthesis of compounds with potential applications in catalysis and materials chemistry (Reedijk, J., Windhorst, J., Ham, N., & Groeneveld, W., 2010).
Antimicrobial Activity
Derivatives of the compound have been synthesized and tested for antimicrobial properties, showing promising results against pathogenic yeast and moulds. This indicates its potential in the development of new antimicrobial agents, contributing to the fight against infectious diseases (Farag, A., Mayhoub, A. S., Barakat, S., & Bayomi, A., 2008).
Photoluminescence and Catalytic Properties
Research on similar pyrazole compounds has focused on their photoluminescence and catalytic properties, offering insights into their potential applications in light-emitting devices and as catalysts in various chemical reactions. For instance, studies on silver(I) trinuclear halopyrazolato complexes revealed their emissive properties and potential use in luminescent materials (Morishima, Y., Young, D., & Fujisawa, K., 2014).
Anticancer Activity
The structural framework of the compound and its derivatives are being explored for anticancer activity. This involves synthesizing new compounds and evaluating their efficacy against cancer cell lines, contributing to the development of novel anticancer drugs (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016).
Mécanisme D'action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study of a similar compound revealed that it has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through strong H-bonding interactions .
Biochemical Pathways
Similar compounds have shown to affect the life cycle of leishmania and plasmodium species
Result of Action
Similar compounds have shown to display superior antipromastigote activity and significant inhibition effects against plasmodium berghei .
Propriétés
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-5-chloro-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN4/c1-6-8(9(11)14(2)13-6)5-15-4-7(10)3-12-15/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGMVBSCNWNGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN2C=C(C=N2)Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


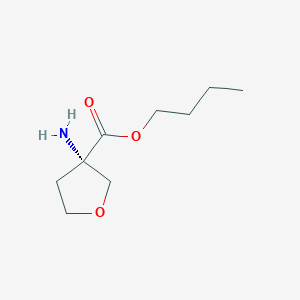
![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
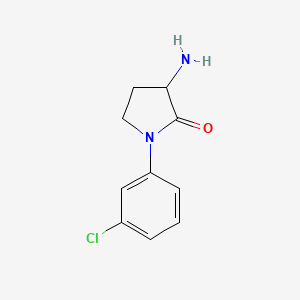
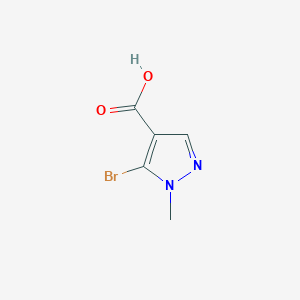
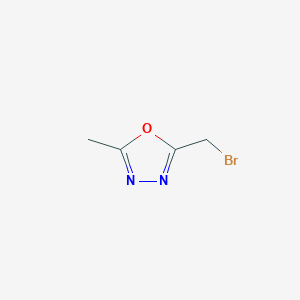

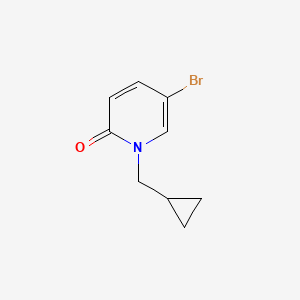
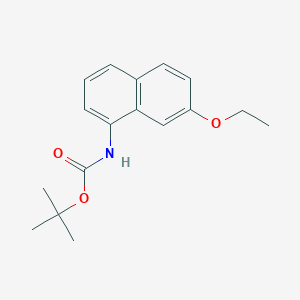

![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
